molecular formula C17H18N6 B10855044 1-tert-butyl-3-(1H-indol-3-yl)pyrazolo[3,4-d]pyrimidin-4-amine

1-tert-butyl-3-(1H-indol-3-yl)pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B10855044
M. Wt: 306.4 g/mol
InChI Key: RBZLXANOQRQGTN-UHFFFAOYSA-N
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Description

3-IN-PP1 is a potent inhibitor of protein kinase D (PKD), which is a family of serine-threonine kinases involved in various cellular processes, including cell proliferation, survival, and migration . This compound has shown significant potential in scientific research, particularly in the fields of cancer biology and signal transduction.

Preparation Methods

The synthesis of 3-IN-PP1 involves several steps, starting with the preparation of the pyrazolo[3,4-d]pyrimidine core. This core is then functionalized with various substituents to enhance its inhibitory activity against PKD. The synthetic route typically involves the following steps:

Chemical Reactions Analysis

3-IN-PP1 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one functional group with another.

    Hydrolysis: This involves the cleavage of chemical bonds by the addition of water.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution and hydrolysis reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

3-IN-PP1 exerts its effects by binding to the active site of PKD, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream targets, leading to the disruption of various cellular processes such as cell proliferation, survival, and migration. The molecular targets of 3-IN-PP1 include the three isoforms of PKD: PKD1, PKD2, and PKD3 .

Properties

Molecular Formula

C17H18N6

Molecular Weight

306.4 g/mol

IUPAC Name

1-tert-butyl-3-(1H-indol-3-yl)pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C17H18N6/c1-17(2,3)23-16-13(15(18)20-9-21-16)14(22-23)11-8-19-12-7-5-4-6-10(11)12/h4-9,19H,1-3H3,(H2,18,20,21)

InChI Key

RBZLXANOQRQGTN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C2=NC=NC(=C2C(=N1)C3=CNC4=CC=CC=C43)N

Origin of Product

United States

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